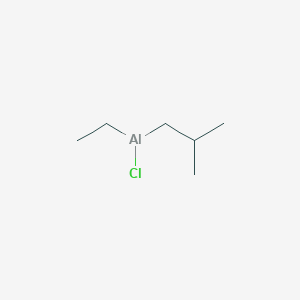
Aluminum, chloroethyl(2-methylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum, chloroethyl(2-methylpropyl)-, also known as chlorambucil, is a chemotherapy drug used to treat various types of cancer, including leukemia, lymphoma, and Hodgkin's disease.
Wirkmechanismus
Chlorambucil works by interfering with the DNA replication process in cancer cells, which ultimately leads to cell death. It does this by forming covalent bonds with DNA, which prevents the DNA from replicating properly. This leads to the death of cancer cells and the inhibition of tumor growth.
Biochemische Und Physiologische Effekte
Chlorambucil has both biochemical and physiological effects on the body. Biochemically, it affects the DNA replication process in cancer cells, leading to cell death. Physiologically, it can cause side effects such as nausea, vomiting, and hair loss. Chlorambucil can also affect the bone marrow, leading to a decrease in the number of white blood cells, red blood cells, and platelets.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Aluminum, chloroethyl(2-methylpropyl)- in lab experiments is its effectiveness in treating various types of cancer. It is also relatively easy to synthesize and can be used in combination with other chemotherapy drugs to improve treatment outcomes. However, one limitation is that it can cause side effects in the body, which can affect the results of lab experiments.
Zukünftige Richtungen
For the use of Aluminum, chloroethyl(2-methylpropyl)- in scientific research include the development of new chemotherapy drugs and the use of Aluminum, chloroethyl(2-methylpropyl)- in combination with immunotherapy drugs.
Synthesemethoden
The synthesis of Aluminum, chloroethyl(2-methylpropyl)- involves the reaction between nitrogen mustard and 2-chloro-N-(2-methylpropyl) acetamide. This reaction produces chloroethyl(2-methylpropyl)amine, which is then reacted with aluminum chloride to form Aluminum, chloroethyl(2-methylpropyl)-. The final product is a white crystalline powder that is soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
Chlorambucil is commonly used in scientific research to study the effects of chemotherapy drugs on cancer cells. It has been shown to be effective in treating various types of cancer, including leukemia, lymphoma, and Hodgkin's disease. Chlorambucil is also used in combination with other chemotherapy drugs to improve treatment outcomes.
Eigenschaften
CAS-Nummer |
13320-53-1 |
|---|---|
Produktname |
Aluminum, chloroethyl(2-methylpropyl)- |
Molekularformel |
C6H13AlCl |
Molekulargewicht |
148.61 g/mol |
IUPAC-Name |
chloro-ethyl-(2-methylpropyl)alumane |
InChI |
InChI=1S/C4H9.C2H5.Al.ClH/c1-4(2)3;1-2;;/h4H,1H2,2-3H3;1H2,2H3;;1H/q;;+1;/p-1 |
InChI-Schlüssel |
MDUJPDJIABVTQO-UHFFFAOYSA-M |
SMILES |
CC[Al](CC(C)C)Cl |
Kanonische SMILES |
CC[Al](CC(C)C)Cl |
Andere CAS-Nummern |
13320-53-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



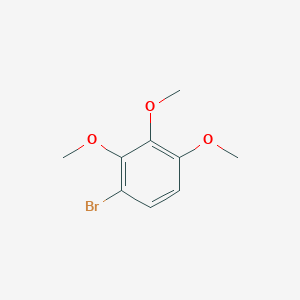
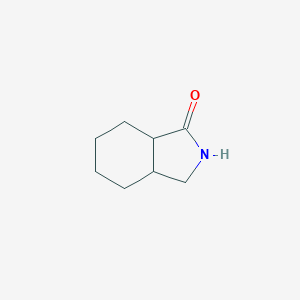

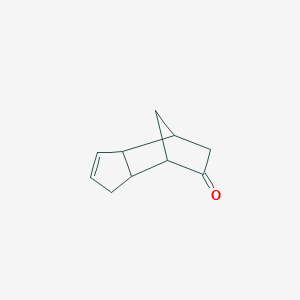



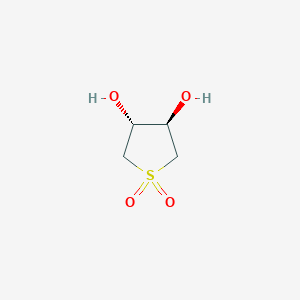


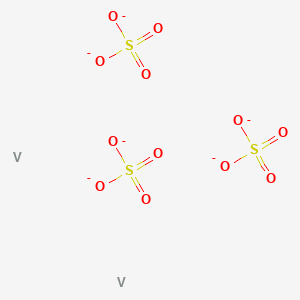


![2-Methyl-5-[(methylthio)methyl]furan](/img/structure/B77725.png)